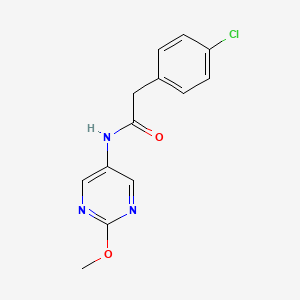

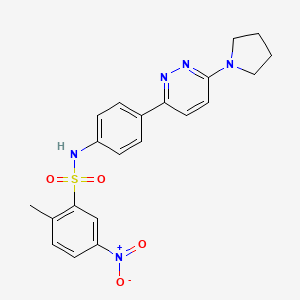

![molecular formula C21H21N3O3 B2492333 2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 478017-02-6](/img/structure/B2492333.png)

2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, amination, and cyclization processes. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a compound with antiproliferative activity, showcases the type of synthetic routes that could be relevant. It was synthesized through a multi-step process starting from 2,6-difluorobenzonitrile, indicating the complexity and precision required in crafting compounds with specific functional groups (Lu et al., 2021).

Molecular Structure Analysis

The determination of crystal structures is crucial for understanding the molecular conformation and potential intermolecular interactions of such compounds. For example, the crystal structure of similar morpholino compounds revealed significant inhibitory activity against cancer cell lines, highlighting the importance of structure-activity relationships (Lu et al., 2021).

Chemical Reactions and Properties

Compounds with morpholine and methoxyphenyl groups participate in various chemical reactions, such as halogenated hydrocarbon amination, which can lead to the production of molecules with targeted molecular properties (Cai Zhi, 2010). These reactions are essential for tailoring the chemical functionality and enhancing the biological activity of the molecules.

Physical Properties Analysis

The physical properties, including luminescence and mechanofluorochromic behavior, of cyano acrylamide derivatives are influenced by their molecular structure. Studies on similar compounds showed that their optical properties could vary significantly with changes in the molecular stacking mode, demonstrating the potential for developing materials with desired photophysical characteristics (Song et al., 2015).

Wissenschaftliche Forschungsanwendungen

Mechanofluorochromic Properties

The compound is related to the study of 3-aryl-2-cyano acrylamide derivatives, which exhibit distinct optical properties due to their face-to-face stacking mode. These derivatives, including those similar in structure to 2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide, show potential in applications involving fluorescence switching, attributed to their molecular interactions and phase transformations (Qing‐bao Song et al., 2015).

Synthesis and Reactivity

The synthesis of morpholine hydrochloride derivatives, such as those from the starting point of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, involves cyclization reactions, highlighting the compound's potential in forming structurally novel organic molecules with high yields and straightforward synthetic routes (Tan Bin, 2011).

Interactions with Amides and Enamines

The compound's framework is closely related to studies involving reactions with amides and enamines, as seen in the reactivity of similar structures with morpholine, piperidine, and pyrrolidine, leading to diverse synthetic pathways and products (K. Buggle et al., 1978).

Prodrug Development for Topical Drug Delivery

Derivatives similar to 2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide have been synthesized and evaluated as potential prodrugs of naproxen for topical drug delivery, emphasizing the compound's utility in enhancing drug solubility and permeation through the skin (J. Rautio et al., 2000).

Application in Gefitinib Synthesis

The compound's structure is relevant to the synthesis of Gefitinib, a notable anticancer drug, illustrating its importance in pharmaceutical synthesis and the potential for the development of novel therapeutic agents (Bo Jin et al., 2005).

Eigenschaften

IUPAC Name |

2-cyano-N-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-26-20-4-2-3-18(14-20)23-21(25)17(15-22)13-16-5-7-19(8-6-16)24-9-11-27-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAMHXQYZJAMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2492255.png)

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)

![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)